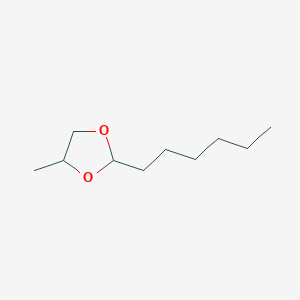

2-Hexyl-4-methyl-1,3-dioxolane

Description

Contextualization of 1,3-Dioxolanes in Contemporary Organic Chemistry

1,3-Dioxolanes are cyclic acetals that have found extensive application in modern organic synthesis. wikipedia.orgnih.gov Their primary and most well-established role is as protecting groups for carbonyl compounds, namely aldehydes and ketones. organic-chemistry.org This protective function is crucial in multi-step syntheses where specific functional groups need to be shielded from unwanted reactions while other parts of the molecule are being modified. organic-chemistry.orgresearchgate.net The formation of the 1,3-dioxolane (B20135) ring from a carbonyl compound and a 1,2-diol is a reversible, acid-catalyzed reaction. organic-chemistry.org This allows for the protection of the carbonyl group under acidic conditions and its subsequent deprotection under aqueous acidic conditions to regenerate the original carbonyl compound. organic-chemistry.org Beyond their use as protecting groups, 1,3-dioxolanes are also utilized as solvents and as comonomers in the production of polyacetals. wikipedia.orgnih.gov

Significance of Substituted Dioxolanes as a Class of Cyclic Acetals

The versatility of the 1,3-dioxolane ring is greatly expanded through substitution, leading to a diverse class of molecules with a wide range of properties and applications. Substituted dioxolanes are not only pivotal as intermediates in organic synthesis but are also present in various biologically active molecules and natural products. researchgate.netijsdr.org The substituents on the dioxolane ring can influence its stability, reactivity, and physical properties. For instance, the nature of the substituent at the 2-position, which originates from the parent aldehyde or ketone, can affect the ease of formation and cleavage of the acetal (B89532).

Furthermore, the introduction of substituents can create stereocenters within the molecule, leading to the existence of stereoisomers. This is particularly relevant in the synthesis of chiral molecules, where substituted dioxolanes can serve as chiral auxiliaries or as key building blocks. Research has also explored the antimicrobial and fungitoxic properties of certain substituted 1,3-dioxolanes, indicating their potential in the development of new bioactive agents. researchgate.netct.gov

Specific Research Interest and Emerging Roles of 2-Hexyl-4-methyl-1,3-dioxolane

Within the broad family of substituted dioxolanes, this compound has garnered specific interest, primarily in the fields of flavor and fragrance chemistry. researchgate.netthegoodscentscompany.com It is recognized as a fragrant cyclic acetal. researchgate.net The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of heptanal (B48729) with propylene (B89431) glycol. researchgate.netchemsrc.com

Emerging research also points towards the application of substituted 1,3-dioxolanes, including those with structural similarities to this compound, as potential components of renewable diesel fuels. rsc.org The acetalization of bio-derived aldehydes is being investigated as a method to produce fuel candidates with favorable properties. rsc.org

Overview of Key Research Areas Explored

The primary areas of research concerning this compound and related compounds encompass their synthesis, characterization, and application. Key research themes include:

Optimized Synthesis: Development of efficient and environmentally conscious methods for the synthesis of fragrant cyclic acetals, including the use of various acid catalysts. researchgate.net

Flavor and Fragrance Applications: Evaluation of the sensory properties of compounds like this compound for their use in the food and perfume industries. researchgate.net

Biofuel Potential: Investigation into the use of substituted 1,3-dioxolanes, derived from renewable resources, as additives or replacements for conventional diesel fuels. rsc.org

Biological Activity: Broader studies on substituted dioxolanes have explored their potential as antimicrobial and antifungal agents, an area that could potentially include investigations into this compound. researchgate.netct.gov

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-10-11-8-9(2)12-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNFPBSXMBRHRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OCC(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863370 | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Green, fatty aroma | |

| Record name | Heptanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Heptanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.889-0.895 | |

| Record name | Heptanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4351-10-4 | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4351-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanal propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanal, cyclic propylene acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanal, cyclic propylene acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-hexyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANAL PROPYLENEGLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZS283GZWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptanal propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring System

The creation of the 1,3-dioxolane ring is a fundamental reaction in organic synthesis, often employed for the protection of carbonyl groups or for the synthesis of compounds with specific applications, such as fragrances. The core strategy involves the condensation of a carbonyl compound with a 1,2-diol.

Acid-catalyzed acetalization is a reversible reaction between an aldehyde or ketone and an alcohol. When a 1,2-diol like 1,2-propanediol is used, a stable five-membered cyclic acetal (B89532), the 1,3-dioxolane, is formed. The reaction requires an acid catalyst to proceed at a reasonable rate. To favor the formation of the product, water, which is formed as a byproduct, is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

The synthesis of 2-hexyl-4-methyl-1,3-dioxolane has been achieved by applying reaction conditions optimized for a similar model reaction—the acetalization of 2-methylpentanal (B94375) with 2-methyl-2-propyl-1,3-propanediol. Key parameters influencing the reaction's efficiency include the choice and amount of catalyst, temperature, and the use of a solvent.

Catalyst Type and Loading: Homogeneous acid catalysts, particularly p-toluenesulfonic acid (p-TSA), have proven effective. Research on a model reaction demonstrated that a catalyst loading of 0.3 wt% of p-TSA relative to the aldehyde provides a high conversion rate.

Temperature: The acetalization can proceed efficiently at room temperature. In the model reaction, an almost complete conversion of the aldehyde was observed after 240 minutes at this temperature. Temperature can also be a critical factor in controlling the stereochemistry of the product, with lower temperatures often favoring the formation of specific isomers in related dioxolane syntheses.

Solvent Effects: Interestingly, studies have shown that it can be advantageous to conduct the reaction without any solvent. This approach, known as neat conditions, simplifies the workup procedure and reduces chemical waste. When solvents are used in similar preparations, they are typically non-polar solvents like toluene (B28343) or hexane (B92381) that facilitate the removal of water.

The following table summarizes the findings from an optimization study on a model reaction, the conditions of which were then successfully applied to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for a Model Acetalization Reaction

| Parameter | Condition Tested | Outcome | Reference |

|---|---|---|---|

| Catalyst | p-Toluenesulfonic acid (p-TSA) | Active homogeneous catalyst | |

| Catalyst Amount | 0.3 wt% | Achieved almost total conversion of aldehyde | |

| Temperature | Room Temperature | Reaction complete in 240 minutes with ~98% selectivity | |

| Solvent | None (Neat) | Determined to be advantageous |

The acid-catalyzed formation of this compound from heptanal (B48729) and 1,2-propanediol proceeds through a well-established multi-step mechanism.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of heptanal by the acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Deprotonation/Protonation: A proton is transferred from the newly added oxonium group to one of the other oxygen atoms, typically the original hemiacetal hydroxyl group.

Loss of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step is a key driving force for the reaction, especially when water is actively removed. The departure of water generates a resonance-stabilized oxonium ion.

Ring Closure: The second hydroxyl group of the 1,2-propanediol molecule then acts as an intramolecular nucleophile, attacking the carbocation of the oxonium ion. This attack closes the five-membered ring, forming the protonated dioxolane.

Regeneration of Catalyst: Finally, a base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the remaining oxonium ion, yielding the neutral this compound product and regenerating the acid catalyst.

All steps in this mechanism are reversible, highlighting the importance of removing water to shift the equilibrium towards the acetal product.

Homogeneous catalysts are soluble in the reaction medium. Strong Brønsted acids are commonly used for acetalization.

p-Toluenesulfonic Acid (p-TSA): This is a widely used, effective, and relatively inexpensive solid organic acid for acetal formation. Its efficacy in catalyzing the formation of cyclic acetals at low concentrations and mild temperatures makes it a preferred choice in many laboratory and industrial settings.

Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are also effective catalysts for this reaction. However, they are more corrosive and can sometimes lead to side reactions, requiring careful control of reaction conditions.

The primary drawback of homogeneous catalysts is the need for a neutralization step and subsequent separation from the product mixture, which can complicate purification.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their main advantage is the ease of separation from the product (usually by simple filtration) and the potential for regeneration and reuse, making them a cornerstone of green chemistry.

Montmorillonite (B579905): Acid-modified montmorillonite (MMT) K-10 clay has been shown to be a successful heterogeneous catalyst for acetalization. In a model reaction applicable to this compound synthesis, MMT treated with sulfuric acid achieved over 90% conversion of the aldehyde with 98% selectivity. Furthermore, the catalyst demonstrated excellent reusability, maintaining its activity for at least four consecutive cycles.

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them highly effective solid acid catalysts. Iron-modified Zeolite BETA, for instance, has been reported as an efficient catalyst for the acetalization of heptanal with ethylene (B1197577) glycol, a reaction that produces the closely related 2-hexyl-1,3-dioxolane.

Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst) are another class of solid acid catalysts used for acetalization. These resins contain sulfonic acid groups similar to p-TSA but are bound to a solid polymer support, facilitating their removal after the reaction.

The use of these solid acid catalysts offers a more sustainable and economically viable alternative to traditional homogeneous systems for the synthesis of this compound.

Table 2: Comparison of Heterogeneous Catalysts in Acetalization Reactions

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Modified Clay | Acid-modified Montmorillonite K-10 | High conversion and selectivity, excellent reusability (4+ cycles) | |

| Zeolite | Iron-modified Zeolite BETA | High efficiency in related heptanal acetalization | |

| Ion-Exchange Resin | Sulfonated cation exchangers | Easy separation, effective for aldehyde-diol condensation |

Catalytic Systems in Dioxolane Synthesis

Green Chemistry Approaches in Dioxolane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetals, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods that often rely on homogeneous acid catalysts and volatile organic solvents with azeotropic removal of water.

One prominent green strategy is the use of heterogeneous catalysts . Solid acid catalysts such as zeolites, acid-modified montmorillonite clays, and ion-exchange resins offer significant advantages. They can be easily separated from the reaction mixture by simple filtration, which facilitates product purification and allows for the catalyst to be recovered and reused multiple times, thereby improving process economy and reducing waste. For the synthesis of this compound from heptanal and propane-1,2-diol, a solid acid catalyst can be employed in a solvent-free system or in a green solvent.

Microwave-assisted synthesis represents another significant advancement. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reactants. This method often leads to higher yields and cleaner reactions. The synthesis of dioxolanes can be performed under solvent-free conditions using a catalytic amount of a solid acid, further enhancing the green credentials of the process.

The use of biorenewable resources is also a key aspect of green chemistry. While the direct synthesis of this compound from fully bio-based precursors is not yet mainstream, research into producing the constituent aldehydes and diols from biomass is ongoing. For instance, some diols can be produced via biocatalytic routes. nih.gov

| Method | Catalyst Type | Typical Conditions | Key Green Advantages |

|---|---|---|---|

| Conventional Method | Homogeneous (e.g., p-TsOH, H₂SO₄) | Reflux in organic solvent (e.g., Toluene) with Dean-Stark trap | - |

| Heterogeneous Catalysis | Solid Acid (e.g., Zeolites, Montmorillonite K-10) | Solvent-free or in green solvent, moderate heat | Catalyst reusability, reduced waste, simpler workup |

| Microwave-Assisted Synthesis | Solid Acid or Lewis Acid | Solvent-free, rapid heating (minutes) | Drastically reduced reaction time, energy efficiency, often higher yields |

| Biocatalysis-Chemoenzymatic Cascade | Enzymes + Chemical Catalyst | Organic or aqueous media, mild temperatures | Use of renewable feedstocks, high stereoselectivity |

Chemoselective Formation in Polyfunctionalized Substrates

The synthesis of this compound is an example of acetalization, a reaction that is fundamental to the use of protecting groups in organic synthesis. A key feature of this reaction is the potential for chemoselectivity, particularly in substrates containing multiple carbonyl functionalities. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to a combination of steric and electronic factors. Aldehydes have only one alkyl substituent attached to the carbonyl carbon, making it less sterically hindered. Electronically, the single alkyl group is less effective at stabilizing the partial positive charge on the carbonyl carbon compared to the two alkyl groups of a ketone.

This reactivity difference allows for the selective protection of an aldehyde group in the presence of a ketone group. researchgate.netresearchgate.net For instance, if a molecule contains both an aldehyde (e.g., a heptanal moiety) and a ketone functional group, reaction with one equivalent of propane-1,2-diol under controlled, mild acidic conditions will predominantly yield the 1,3-dioxolane at the aldehyde position, leaving the ketone untouched. This chemoselectivity is crucial in multi-step syntheses where subsequent reactions need to target the ketone or another functional group without affecting the aldehyde.

Various catalytic systems have been developed to enhance this selectivity. Mild Lewis acids or specific heterogeneous catalysts can be employed at low temperatures to favor the kinetically controlled acetalization of the more reactive aldehyde. researchgate.net

Advanced Derivatization and Functionalization of this compound

Once formed, the this compound molecule can undergo further chemical transformations at its side chains or through reactions involving the dioxolane ring itself.

Transformations on the Hexyl and Methyl Side Chains

The hexyl and methyl groups are saturated alkyl chains and are generally unreactive. However, they can be functionalized under specific conditions, most commonly through free-radical halogenation . wikipedia.org This type of reaction proceeds via a radical chain mechanism, typically initiated by UV light or a radical initiator. wikipedia.org

In the case of the hexyl side chain, free-radical bromination or chlorination would lead to a mixture of halogenated products, with substitution occurring along the chain. The selectivity of the reaction is influenced by the stability of the resulting alkyl radical (tertiary > secondary > primary). Therefore, substitution at the secondary carbons (positions 2' through 5' of the hexyl chain) would be statistically and electronically favored over substitution at the terminal primary carbon (position 6') or the primary methyl group. Bromination is generally more selective than chlorination. youtube.com

Further reactions could then be carried out on the halogenated derivatives, such as elimination to form alkenes or substitution with various nucleophiles to introduce other functional groups.

Ring-Opening Reactions and Subsequent Chemical Modifications

The most characteristic reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis . This reaction is the reverse of its formation and results in the cleavage of the acetal to regenerate the parent carbonyl compound (heptanal) and the diol (propane-1,2-diol). This lability in acidic media is the cornerstone of its use as a protecting group. organic-chemistry.org The mechanism involves protonation of one of the ring oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, completes the hydrolysis.

Beyond simple hydrolysis, dioxolanes can participate in other chemical modifications. For example, under anhydrous acidic conditions, reaction with an alcohol can lead to a transacetalization reaction. More advanced transformations include cationic ring-opening polymerization (CROP) . While studied more for the parent 1,3-dioxolane, substituted derivatives can also potentially undergo polymerization, initiated by strong acids or Lewis acids, to form polyacetal chains. rsc.org This process involves the cleavage of the dioxolane ring and subsequent addition of monomers to the growing polymer chain.

Dioxolanes as Protecting Groups in Complex Organic Synthesis

The primary application of 1,3-dioxolanes like this compound in synthetic chemistry is to serve as a protecting group for carbonyl compounds.

Stability and Selective Deprotection Strategies for Dioxolanes

The 1,3-dioxolane ring is a cyclic acetal widely used as a protecting group for carbonyl compounds (aldehydes and ketones) in organic synthesis. nih.gov Its stability is highly dependent on the pH of the medium.

Stability: Cyclic acetals like this compound are characterized by their stability against all types of nucleophiles and bases. organic-chemistry.org However, they are labile under acidic conditions, which allows for their removal when the protection is no longer needed. organic-chemistry.orgthieme-connect.de Studies on the analogous compound, 2-ethyl-4-methyl-1,3-dioxolane (B3021168), have shown that its stability is questionable even at a neutral pH of 7 and it undergoes hydrolysis within hours at pH 3. researchgate.net Conversely, it appears to be stable at a pH of 9. researchgate.net This pH-dependent stability is fundamental to its application as a protecting group, allowing for its selective removal under controlled acidic conditions while remaining intact during reactions performed in neutral or basic media. organic-chemistry.org

Selective Deprotection: Deprotection of dioxolanes involves the acid-catalyzed cleavage of the acetal to regenerate the parent carbonyl compound (in this case, heptanal) and the diol (1,2-propanediol). organic-chemistry.org A key challenge in complex molecule synthesis is the selective removal of one protecting group while others remain intact. Numerous methods have been developed to achieve the chemoselective deprotection of dioxolanes under mild conditions to avoid affecting other acid-sensitive functionalities. researchgate.net

These strategies often employ mild Lewis or Brønsted acids, or other reagent systems that facilitate cleavage without harsh acidic environments. organic-chemistry.orgthieme-connect.de For instance, a convenient method for the deprotection of acetals and ketals involves using a catalytic amount of iodine in acetone (B3395972) under neutral conditions. organic-chemistry.org This method has been shown to be highly chemoselective, leaving sensitive groups such as double bonds, hydroxyls, acetates, tert-butyl ethers, and ketoximes unaffected. organic-chemistry.org Another efficient and mild methodology utilizes nickel boride, generated in situ, for the reductive deprotection of 1,3-dioxolanes. rsc.org This process is also highly chemoselective, as functional groups like halo, alkoxy, and methylenedioxy are not affected. rsc.org

The table below summarizes various reagent systems developed for the selective deprotection of dioxolanes.

| Reagent/Catalyst | Solvent(s) | Conditions | Key Advantages |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature | Nearly neutral pH, high yields, and selectivity. organic-chemistry.org |

| Iodine (catalytic) | Acetone | Neutral | Fast reaction, tolerates numerous acid-sensitive groups. organic-chemistry.org |

| Nickel Boride (in situ) | Methanol | Mild | Chemoselective; halo, alkoxy groups are unaffected. rsc.org |

| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Gentle Lewis acid catalysis. organic-chemistry.org |

| NaBArF₄ | Water | 30 °C | Fast conversion under aqueous, mild conditions. wikipedia.org |

Application in Multistep Synthesis for Chemoselectivity Control

The primary application of this compound in multistep synthesis is to serve as a protecting group for the carbonyl functionality of heptanal. nih.gov By converting the aldehyde into a dioxolane, its reactivity towards nucleophiles, bases, and certain reducing or oxidizing agents is temporarily masked, allowing chemical transformations to be performed on other parts of the molecule. organic-chemistry.orgthieme-connect.de

Chemoselectivity Control: The essence of using a protecting group is to achieve chemoselectivity—reacting one functional group in the presence of another that would otherwise be reactive. The formation of the dioxolane from an aldehyde is a common strategy to render the carbonyl group inert to nucleophiles or reducing agents during subsequent synthetic steps. nih.gov Because dioxolanes are stable under neutral and basic conditions, they are compatible with a wide range of reactions, including organometallic additions (Grignard or organolithium reagents), reductions of other functional groups (e.g., esters to alcohols with LiAlH₄), and base-catalyzed reactions. organic-chemistry.orgthieme-connect.de

For example, if a molecule contains both an aldehyde and an ester, the ester can be selectively reduced by first protecting the more reactive aldehyde as a dioxolane. wikipedia.org The dioxolane will not react with the reducing agent, but the ester will be converted to an alcohol. Subsequently, the dioxolane can be removed by acid hydrolysis to restore the aldehyde functionality, yielding a product that could not be obtained in a single step without the protection strategy. wikipedia.org

The development of mild and selective deprotection methods is crucial for this control. It allows for the unmasking of the carbonyl group at the desired stage of a synthesis without disturbing other acid-labile protecting groups that might be present in the molecule, such as silyl (B83357) ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers. researchgate.net

The following table presents examples of protecting groups that can be tolerated under specific dioxolane deprotection conditions, highlighting the utility of these methods in achieving chemoselectivity.

| Deprotection Reagent for Dioxolane | Tolerated Acid-Labile Groups | Reference |

| Iodine in Acetone | Furyl, tert-butyl ethers, ketoximes | organic-chemistry.org |

| Protic Ionic Liquid in Aqueous Media | TBDMS, N-Boc, tert-butyl ester | researchgate.net |

| NBS in Ethyl Orthoformate/1,3-Propanediol (for formation) | THP ethers, TBDMS ethers | organic-chemistry.org |

This strategic use of protection and selective deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency.

Stereochemical Investigations and Conformational Analysis

Stereoisomerism and Chirality in 2-Hexyl-4-methyl-1,3-dioxolane

The molecular structure of this compound features a five-membered dioxolane ring substituted at the C2 and C4 positions. The presence of these substituents introduces chirality into the molecule, leading to the existence of multiple stereoisomers.

This compound possesses two stereogenic centers: one at the C2 position, bearing the hexyl group, and another at the C4 position, bearing the methyl group. The presence of n stereocenters can result in a maximum of 2n stereoisomers. For this compound, with two stereocenters, a total of four possible stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers.

The relative orientation of the hexyl and methyl groups on the dioxolane ring gives rise to diastereomers, which are commonly referred to as cis and trans isomers. In the cis isomer, the hexyl and methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.

cis-2-Hexyl-4-methyl-1,3-dioxolane : This diastereomer has a (2R, 4R) and a (2S, 4S) enantiomeric pair.

trans-2-Hexyl-4-methyl-1,3-dioxolane : This diastereomer has a (2R, 4S) and a (2S, 4R) enantiomeric pair.

The stereospecific and stereoselective formation of substituted dioxolanes is often influenced by the reaction pathway, such as those involving a 1,3-dioxolan-2-yl cation intermediate nih.govresearchgate.net. The physical and chemical properties of these stereoisomers, including their biological activity and odor profiles, can differ significantly due to the different spatial arrangements of the substituents researchgate.net.

| Diastereomer | Enantiomer 1 (Configuration) | Enantiomer 2 (Configuration) |

|---|---|---|

| cis | (2R, 4R) | (2S, 4S) |

| trans | (2R, 4S) | (2S, 4R) |

Given the existence of enantiomers, methods for their separation (chiral resolution) and selective synthesis (enantiomeric enrichment) are crucial for studying the properties of individual stereoisomers.

Chiral chromatography is a powerful technique for the separation of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective method for the chiral resolution of 1,3-dioxolane (B20135) derivatives nih.gov. SFC utilizes a mobile phase, typically supercritical carbon dioxide, which offers advantages such as low viscosity and high diffusivity, leading to faster and more efficient separations compared to traditional liquid chromatography chromatographyonline.comchiraltech.comselvita.com.

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are commonly used for this purpose nih.govchromatographyonline.com. The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation.

Key parameters that influence the chiral separation in SFC include:

Nature of the modifier : The addition of a small amount of an organic solvent (modifier), such as an alcohol, to the supercritical CO2 is crucial. The type of modifier can significantly impact the chiral resolution and is often specific to the compound being separated nih.gov.

Temperature and Pressure : These parameters affect the density and solvating power of the supercritical fluid, thereby influencing the retention and selectivity of the separation nih.gov.

Kinetic resolution is a method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent wikipedia.org. In a kinetic resolution, a racemic mixture is subjected to a reaction that preferentially converts one enantiomer into a product, leaving the unreacted starting material enriched in the other, less reactive enantiomer wikipedia.org.

For acetals like this compound, kinetic resolution could be achieved through several approaches:

Enzymatic Hydrolysis : Lipases and esterases are enzymes that can exhibit high enantioselectivity. In the presence of a suitable enzyme, one enantiomer of the dioxolane could be selectively hydrolyzed to the corresponding aldehyde (heptanal) and diol (1,2-propanediol).

Chiral Acid-Catalyzed Hydrolysis : The hydrolysis of acetals is catalyzed by acids masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com. By using a chiral Brønsted or Lewis acid, it may be possible to achieve a differential rate of hydrolysis for the two enantiomers.

Asymmetric Acylation or Oxidation : While less direct, reactions targeting the substituents could also be employed. For example, if a functional group susceptible to acylation or oxidation were present on the hexyl chain, an enzymatic or catalytic kinetic resolution could be performed on that group, with the chirality of the dioxolane ring directing the stereoselectivity.

The success of kinetic resolution depends on the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = kfast/kslow). A high selectivity factor is necessary to achieve high enantiomeric excess in both the product and the unreacted starting material wikipedia.org.

Methods for Chiral Resolution and Enantiomeric Enrichment

Conformational Analysis of the 1,3-Dioxolane Ring System

The conformational landscape of five-membered rings like 1,3-dioxolane is best described by the concepts of ring puckering and pseudorotation aip.orgaip.org. Unlike six-membered rings which have relatively high energy barriers between chair and boat conformations, five-membered rings often have very low barriers to interconversion between different puckered forms.

Ring Puckering : The out-of-plane displacements of the ring atoms are known as puckering. For a five-membered ring, the conformation can be described by two puckering parameters: the puckering amplitude (q) and the phase angle of pseudorotation (φ) nih.govsmu.eduacs.org. The puckering amplitude is a measure of the extent of non-planarity, while the phase angle describes the specific puckering mode.

Pseudorotation : This concept describes the continuous change in the ring's conformation, where the puckering appears to rotate around the ring without any significant change in the energy of the system aip.orgrsc.org. The two principal symmetric conformations of the 1,3-dioxolane ring are the envelope (Cs symmetry) , where one atom is out of the plane of the other four, and the twist (C2 symmetry) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three aip.org.

The entire conformational pathway, known as the pseudorotation itinerary, can be visualized as a circle where each point on the circle represents a specific conformation defined by the phase angle φ. The pure envelope and twist forms represent specific points on this circle. For the 1,3-dioxolane ring, the presence of the two oxygen atoms restricts free pseudorotation, leading to certain conformations being energetically favored over others rsc.org. The energy levels for hindered pseudorotation in 1,3-dioxolane have been studied using techniques like microwave spectroscopy researchgate.net.

The presence of substituents, such as the hexyl and methyl groups in this compound, further influences the conformational preferences. The substituents will preferentially occupy positions that minimize steric interactions, thus creating a more complex and biased potential energy surface for pseudorotation.

| Concept | Description |

|---|---|

| Ring Puckering | The out-of-plane deviation of ring atoms from a mean plane to relieve torsional strain. Described by puckering amplitude (q) and phase angle (φ). nih.govsmu.edu |

| Pseudorotation | A continuous conformational change where the phase of the puckering moves around the ring, typically with a low energy barrier. aip.orgrsc.org |

| Envelope Conformation (Cs) | A symmetric conformation where four ring atoms are coplanar and the fifth is out of the plane. |

| Twist Conformation (C2) | A symmetric conformation where three atoms are in a plane, and the other two are on opposite sides of this plane. |

Influence of Alkyl Substituents (Hexyl, Methyl) on Ring Conformation

The 1,3-dioxolane ring typically exists in a dynamic equilibrium between two main puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). The presence of substituents, such as the hexyl group at the C2 position and the methyl group at the C4 position in this compound, significantly influences this equilibrium.

Substituents on the dioxolane ring tend to occupy positions that minimize steric hindrance. In general, bulky substituents prefer pseudo-equatorial orientations to avoid unfavorable steric interactions with other atoms on the ring. For 2,4-disubstituted 1,3-dioxolanes, this results in a preference for conformations where the larger groups are in pseudo-equatorial positions.

Research on related 2-substituted-1,3-dioxanes has shown that equatorial substituents at the C2 position are generally thermodynamically favored to avoid significant diaxial interactions. thieme-connect.de While the 1,3-dioxolane ring is more flexible than the six-membered 1,3-dioxane (B1201747) ring, similar principles of minimizing steric repulsion apply. The conformational preferences are a result of minimizing non-bonded interactions, which is a central tenet of conformational analysis. openstax.org

Experimental Techniques for Conformational Determination (e.g., Low-Frequency Spectroscopy)

The determination of the preferred conformations of cyclic molecules like this compound relies on various experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, where the measurement of vicinal spin-spin coupling constants (³J) can provide detailed information about the dihedral angles between adjacent protons, and thus the ring's conformation. nih.gov

For this compound, low-frequency Raman spectroscopy could be used to:

Identify Crystalline Polymorphs: Different solid-state forms (polymorphs) of the compound may have distinct crystal packing and molecular conformations, which would result in unique low-frequency Raman spectra. spectroscopyonline.com

Monitor Conformational Changes: Phase transitions induced by temperature or pressure can be monitored, as these often involve changes in molecular conformation that alter the low-frequency vibrational modes.

Distinguish Between Diastereomers: The cis and trans isomers of the molecule would be expected to have different low-frequency spectra due to their different shapes and symmetries.

The use of low-frequency spectroscopy complements other techniques like NMR, providing a comprehensive picture of the molecule's conformational landscape in both solution and the solid state. nih.govspectroscopyonline.com

Computational Methods for Conformational Search and Energy Minimization

Computational chemistry provides powerful tools for investigating the conformational landscape of flexible molecules. These methods are used to identify stable conformers, calculate their relative energies, and predict the barriers to interconversion between them.

A typical computational workflow for a molecule like this compound involves:

Conformational Search: Initially, a broad search for possible conformations is performed using computationally inexpensive methods like Molecular Mechanics (MM) . These methods use classical force fields to rapidly explore the potential energy surface and identify a large number of possible low-energy structures.

Geometry Optimization and Energy Minimization: The structures identified in the initial search are then subjected to more rigorous calculations using Quantum Chemistry methods. Density Functional Theory (DFT) and ab initio methods (such as Møller-Plesset perturbation theory, MP2) are commonly employed. researchgate.net These methods solve the Schrödinger equation approximately to provide more accurate geometries and energies for each conformer.

Calculation of Thermodynamic Properties: From the calculated energies, thermodynamic properties such as the Gibbs free energy of each conformer can be determined. This allows for the prediction of the equilibrium populations of the different conformers at a given temperature, which can then be compared with experimental data. researchgate.net

Recent advancements in computational protocols have led to the development of efficient and accurate methods for conformational analysis, even for complex molecules. chemrxiv.org For heterocyclic systems like dioxanes, computational studies have successfully predicted conformational preferences and the barriers to ring inversion. researchgate.netresearchgate.net These theoretical approaches are essential for interpreting experimental data and gaining a deeper understanding of the underlying forces that govern molecular conformation.

Anomeric Effects and Their Role in Dioxolane Stability and Reactivity

Beyond purely steric considerations, the conformation and stability of 1,3-dioxolanes are significantly influenced by stereoelectronic effects. The most important of these in the context of the acetal (B89532) group is the anomeric effect.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation, despite this being sterically less favorable. wikipedia.org This effect was first observed in carbohydrate chemistry but is a general feature of systems with the C-Y-C-X fragment, where Y is a heteroatom with lone pairs (like oxygen) and X is an electronegative atom or group. wikipedia.orgscripps.edu The stabilization offered by the anomeric effect is typically in the range of 4-8 kJ/mol. wikipedia.org

The most widely accepted explanation for the anomeric effect is a stabilizing hyperconjugative interaction. This involves the delocalization of electron density from a lone pair (n) on one of the ring oxygen atoms into the adjacent antibonding sigma orbital (σ) of the C2-substituent bond (n_O -> σ_C-R). This interaction is maximized when the lone pair orbital and the antibonding orbital are anti-periplanar, a condition that is met when the substituent at C2 is in a pseudo-axial position. rsc.org An alternative explanation involves the minimization of dipole-dipole repulsions between the lone pairs on the ring oxygen and the polar C2-substituent bond. scripps.edu

Generalized and Reverse Anomeric Effects in Heterocyclic Systems

The concept of the anomeric effect has been broadened to describe conformational preferences in a wide variety of systems.

Generalized Anomeric Effect: This term refers to the preference for a gauche conformation around the C-Y bond in any R-X-C-Y moiety, where X and Y are heteroatoms. scripps.eduresearchgate.net This is the underlying principle that governs the axial preference in cyclic systems. The stability is attributed to a combination of hyperconjugative and electrostatic interactions. researchgate.net

Reverse Anomeric Effect: This term was introduced to describe the observation that electropositive or cationic substituents (such as -NH3+) at the anomeric position prefer an equatorial orientation more strongly than predicted by sterics alone. wikipedia.org There is considerable debate about the nature of the reverse anomeric effect. While initially proposed as a distinct stereoelectronic effect, some studies suggest it is primarily the result of steric and electrostatic repulsions that destabilize the axial form, rather than a specific stabilizing interaction in the equatorial form. wikipedia.orgepa.govnih.gov

Theoretical and Experimental Evidence for Anomeric Contributions in Dioxolanes

Theoretical Evidence:

Quantum chemical calculations have provided strong support for the hyperconjugative origin of the anomeric effect in dioxolanes and related systems. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to identify and quantify the energy of the stabilizing n -> σ* delocalization. epa.gov Studies on 1,3-dioxanes have used NBO analysis to confirm that hyperconjugation is a key factor in determining conformational preferences. epa.govnih.gov These analyses show a significant transfer of electron density from the oxygen lone pairs to the antibonding orbitals of adjacent C-O or C-H bonds, leading to bond elongation and stabilization. nih.gov

Experimental Evidence:

X-ray Crystallography: High-resolution crystal structures of dioxolane derivatives can reveal geometric changes consistent with the anomeric effect, such as the shortening of the endocyclic C-O bonds and the lengthening of the exocyclic C-O bond when a substituent is axial.

NMR Spectroscopy: The preference for a particular conformation in solution, which may contradict steric predictions, often provides indirect evidence for the anomeric effect. For example, if a conformation with a pseudo-axial group at C2 is more populated than expected, it suggests a stabilizing anomeric interaction is at play.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicity of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in 2-Hexyl-4-methyl-1,3-dioxolane can be determined.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ) indicating its electronic environment. Protons near electronegative oxygen atoms, such as those on the dioxolane ring, are deshielded and appear at a lower field (higher ppm values).

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (hexyl) | ~0.9 | Triplet |

| (CH₂)₄ (hexyl) | ~1.3-1.4 | Multiplet |

| CH₂ (adjacent to C2) | ~1.6 | Multiplet |

| CH₃ (on C4) | ~1.2 | Doublet |

| CH₂ (on C5) | ~3.5 - 4.2 | Multiplet |

| CH (on C4) | ~3.8 - 4.3 | Multiplet |

| CH (on C2) | ~4.8 - 5.2 | Triplet |

Note: These are estimated values. Actual chemical shifts and multiplicities can vary based on the solvent, concentration, and the specific stereoisomer (cis/trans).

The interpretation of the spectrum would involve assigning each signal to the corresponding protons. For instance, the acetal (B89532) proton at the C2 position is expected to have a characteristic chemical shift in the range of 4.8-5.2 ppm. The protons of the hexyl group would appear in the upfield region of the spectrum, with the terminal methyl group exhibiting a triplet. The methyl group at the C4 position would appear as a doublet due to coupling with the adjacent methine proton.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the dioxolane ring are particularly diagnostic. A study on 2,4-disubstituted-1,3-dioxolanes provides foundational data for the assignment of carbon signals in such structures.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (acetal carbon) | ~103-109 |

| C4 | ~75-79 |

| C5 | ~70-74 |

| Hexyl Chain Carbons | ~14-32 |

| C4-Methyl | ~16-21 |

Note: These are estimated values based on analogous structures.

The acetal carbon (C2) is highly deshielded due to being bonded to two oxygen atoms and thus appears significantly downfield. The carbons of the hexyl group would appear in the aliphatic region of the spectrum. The multiplicity of each carbon signal, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would confirm the number of attached protons (CH, CH₂, CH₃).

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons and for elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.comsdsu.edulibretexts.orgwikipedia.org Cross-peaks in the COSY spectrum would confirm the connectivity within the hexyl chain and between the protons on the dioxolane ring, for instance, showing the coupling between the C4-proton and the C5-protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.comsdsu.eduemerypharma.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the acetal proton at C2 and the carbons of the hexyl group attached to it.

These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure and are instrumental in differentiating between possible isomers.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a specific reference standard of the analyte. nih.govacs.orgox.ac.ukacanthusresearch.comethz.ch The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. ox.ac.uk

For this compound, a qNMR experiment would involve dissolving a precisely weighed amount of the sample with a known amount of an internal standard of high purity. ox.ac.uk By comparing the integrals of specific, well-resolved signals of the analyte and the internal standard, the absolute quantity of the compound can be calculated. This method is highly accurate and provides traceability to SI units. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. While the molecular ion for acetals can sometimes be weak or absent, the fragmentation pattern provides a valuable fingerprint for the molecule. For this compound (C₁₀H₂₀O₂), the expected molecular weight is approximately 172.27 g/mol .

Soft Ionization Techniques (e.g., Electrospray Ionization - ESI-MS): Soft ionization techniques are less energetic and typically produce protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Predicted Mass Spectrometry Adducts for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.15 |

| [M+Na]⁺ | 195.14 |

| [M+K]⁺ | 211.11 |

Note: These are predicted values.

The analysis of the fragmentation pattern from EI-MS can provide structural information. For instance, the cleavage of the hexyl group or the opening of the dioxolane ring would lead to characteristic fragment ions. The combination of molecular weight information from soft ionization MS and fragmentation data from EI-MS provides strong evidence for the proposed structure of this compound.

Fragmentation Pathways and Diagnostic Ions of Substituted Dioxolanes

Electron ionization mass spectrometry (EI-MS) of this compound induces fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that are diagnostic for its structure. The fragmentation of substituted dioxolanes is influenced by the stability of the resulting carbocations and radical species.

Common fragmentation pathways for 1,3-dioxolane (B20135) derivatives involve cleavage of the bonds adjacent to the oxygen atoms, particularly the C-C bond alpha to the oxygen. For 2-alkyl substituted dioxolanes, a predominant fragmentation mode is the α-cleavage of the alkyl radical at the C2 position, with a preference for the loss of the largest group.

In the case of this compound, the following fragmentation pathways are anticipated:

Loss of the hexyl group: Cleavage of the bond between the C2 carbon of the dioxolane ring and the hexyl chain results in the formation of a stable dioxolanyl cation.

Loss of the methyl group: Fragmentation can also occur via the loss of the methyl group from the C4 position.

Ring cleavage: The dioxolane ring itself can undergo cleavage, leading to various smaller fragment ions.

These fragmentation patterns result in a series of diagnostic ions that can be used to identify the compound. For instance, the mass spectrum of the related compound 2-ethyl-4-methyl-1,3-dioxolane (B3021168) shows key fragments at m/z 101 (M-15, loss of CH₃) and 87 (M-29, loss of C₂H₅) . Similarly, for 2-heptyl-4-methyl-1,3-dioxane, a related six-membered ring compound, prominent peaks are observed that correspond to fragmentation of the alkyl chain and the dioxane ring nih.gov. The study of fragment ions generated during the mass spectrometry of 1,3-dioxane (B1201747) derivatives has shown that different diastereoisomers can exhibit distinct mass spectra due to different fragmentation patterns initiated from different ion conformations nih.gov.

Table 1: Predicted Diagnostic Ions for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion ([M]⁺) |

| 157 | [M - CH₃]⁺ | Loss of the methyl group from C4 |

| 87 | [M - C₆H₁₃]⁺ | Loss of the hexyl group from C2 |

| 71 | [C₄H₇O]⁺ | Cleavage of the dioxolane ring |

| 59 | [C₃H₇O]⁺ | Fragment from ring and side-chain cleavage |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₀H₂₀O₂), the predicted monoisotopic mass is 172.14633 Da uni.lu. HRMS can confirm this exact mass, thereby verifying the molecular formula. This technique is invaluable in complex sample analysis where multiple compounds may be present, as it provides a higher degree of confidence in the identification compared to standard-resolution mass spectrometry. The use of HRMS in conjunction with techniques like liquid chromatography-ion mobility-mass spectrometry can further aid in the characterization of chemical analogues in complex mixtures by utilizing diagnostic ions for identification nih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Assignment of Characteristic Vibrational Modes of the Dioxolane Ring and Alkyl Chains

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of the dioxolane ring and the attached alkyl (hexyl and methyl) chains.

Dioxolane Ring Vibrations: The five-membered dioxolane ring has several characteristic vibrational modes. These include:

C-O Stretching: Strong C-O stretching vibrations for cyclic ethers are typically observed in the region of 1140-1070 cm⁻¹ docbrown.info. For 1,3-dioxolane, bands have been reported around 1143, 1023, 918, and 865 cm⁻¹ researchgate.net.

O-C-O Bending: The O-C-O bending mode of the dioxolane ring gives rise to characteristic peaks, for example, at 722 cm⁻¹ in Raman spectra researchgate.net.

Ring Deformation: The entire ring can undergo various deformation and breathing modes, which appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) docbrown.info.

Alkyl Chain Vibrations: The hexyl and methyl groups exhibit characteristic vibrational modes:

C-H Stretching: The stretching vibrations of sp³ C-H bonds in the alkyl chains occur in the 2800–3000 cm⁻¹ range pressbooks.pub.

C-H Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups appear in the 1480-1365 cm⁻¹ region docbrown.info.

Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes researchgate.net.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Region |

| C-H Stretching (Alkyl) | 2800-3000 | IR, Raman |

| C-H Bending (Alkyl) | 1365-1480 | IR, Raman |

| C-O Stretching (Ring) | 1070-1140 | IR |

| O-C-O Bending (Ring) | ~720 | Raman |

| Ring Deformation | < 1000 | IR, Raman |

Correlation of Spectral Features with Molecular Structure and Conformation

The vibrational spectra of this compound are sensitive to its three-dimensional structure, including the conformation of the dioxolane ring and the orientation of the substituent groups. The 1,3-dioxolane ring is not planar and can exist in different conformations, such as the "bent" or "envelope" conformer irb.hr.

The positions and intensities of certain vibrational bands can be correlated with specific conformational states. For example, changes in dihedral angles within the dioxolane ring can shift the frequencies of ring deformation and O-C-O bending modes irb.hr. Similarly, the rotational isomerism of the hexyl chain can influence the C-H bending and rocking modes.

Computational studies combined with experimental data can provide a detailed understanding of the conformational preferences of the molecule nih.goviu.edu.sa. By analyzing the vibrational spectra, it is possible to deduce the predominant conformation of this compound in a given state (e.g., liquid, solid, or in solution). This correlation is crucial for understanding the relationship between the molecule's structure and its physical and chemical properties.

Applications in Advanced Organic Synthesis and Materials Science

2-Hexyl-4-methyl-1,3-dioxolane as a Versatile Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from its identity as a cyclic acetal (B89532). This structure imparts stability under certain conditions and allows for its use as both a precursor in complex syntheses and as a specialized solvent.

The primary role of 1,3-dioxolanes in multi-step organic synthesis is as a protecting group for carbonyl compounds, specifically aldehydes and ketones. The formation of a dioxolane, such as this compound from heptanal (B48729) and 1,2-propanediol, effectively masks the reactive carbonyl group from nucleophiles or reducing agents under neutral or basic conditions. This protection strategy is fundamental in the synthesis of complex molecules where specific functional groups must remain inert while other parts of the molecule are modified.

The acetal linkage in this compound is stable under these conditions but can be readily cleaved by hydrolysis under acidic conditions to regenerate the original heptanal and 1,2-propanediol. This controlled installation and removal make it a valuable intermediate, allowing chemists to carry out transformations on other parts of a molecule without unintended side reactions at the carbonyl position. Spirocyclic dioxolane derivatives have been employed as chiral starting materials for the synthesis of complex molecules like bis-tetrahydrofuran alcohol, a component of some HIV protease inhibitors. mdpi.com

The parent compound, 1,3-dioxolane (B20135), is recognized for its use as a solvent. wikipedia.orgsilverfernchemical.com Its ability to dissolve various polymers and resins makes it suitable for applications in coatings and adhesives. silverfernchemical.com By extension, derivatives like this compound, which possess a more significant nonpolar alkyl chain, can be considered for specialized applications where tuning of solvent properties is required. The presence of the two oxygen atoms in the ring provides some polarity, while the hexyl and methyl groups contribute to its nonpolar character. This amphiphilic nature could be advantageous for dissolving a range of organic compounds. Furthermore, 1,3-dioxolane is also used as a component in lithium battery electrolytes, highlighting the role of this heterocyclic system in electrochemical applications. silverfernchemical.com

Chiral Dioxolanes as Ligands in Asymmetric Catalysis

The incorporation of a chiral 1,3-dioxolane backbone into ligand structures is a powerful strategy in asymmetric catalysis. By creating a well-defined chiral environment around a metal center, these ligands can induce high levels of enantioselectivity in a variety of organic transformations.

Chiral dioxolane scaffolds, often derived from readily available natural products like tartaric acid, are central to the design of highly effective C₂-symmetric ligands. researchgate.net Two prominent classes of such ligands are N-Heterocyclic Carbene (NHC) ligands and TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols).

N-Heterocyclic Carbene (NHC) Ligands : Chiral bis-NHC ligands have been synthesized using a trans-2,2-dimethyl-1,3-dioxolane backbone derived from L-tartaric acid. researchgate.net The synthesis involves creating (4R,5R)-bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane, which is then reacted with 1-arylimidazoles to produce the corresponding C₂-symmetric diimidazolium salts. researchgate.net Deprotonation of these salts yields the free bis-NHC ligands, which can be coordinated to various transition metals like rhodium, palladium, and gold. researchgate.netresearchgate.net The rigid dioxolane backbone holds the two carbene moieties in a specific spatial arrangement, which is crucial for creating an effective chiral pocket around the metal center. researchgate.net

TADDOLs : These versatile chiral diols are prepared by reacting acetals or ketals of tartrate esters with aryl Grignard reagents. researchgate.netnih.govethz.ch This modular synthesis allows for a wide variety of TADDOL structures by simply changing the Grignard reagent or the aldehyde/ketone used to form the dioxolane ring. acs.org The resulting structure contains a C₂-symmetric 1,3-dioxolane ring with two adjacent diarylhydroxymethyl groups in a trans relationship. nih.gov These diols are exceptionally versatile and can act as ligands for a wide range of metals, including titanium, rhodium, palladium, and iridium. researchgate.netethz.ch

| Ligand Type | Chiral Source | Key Synthetic Step | Metal Complexes |

| Bis-NHC | L-Tartaric Acid | Reaction of (4R,5R)-bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane with 1-arylimidazoles. researchgate.net | Rh, Pd, Au researchgate.net |

| TADDOL | Tartrate Esters | Reaction of a tartrate ester ketal/acetal with an aryl Grignard reagent. nih.govethz.ch | Li, B, Mg, Al, Ti, Zr, Rh, Pd, Ir, etc. researchgate.netnih.gov |

The well-defined chiral environment provided by dioxolane-derived ligands leads to high enantioselectivity in key synthetic transformations.

Asymmetric Hydrogenation : Metal complexes of both chiral NHC and TADDOL ligands have proven to be effective catalysts for the asymmetric hydrogenation of prochiral alkenes. Rhodium, palladium, and gold complexes featuring a chiral bis-NHC ligand with a dioxolane backbone have been used to hydrogenate various prochiral alkenes, achieving high enantiomeric excesses (ee) of up to 95%. researchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of benzo[b] researchgate.netethz.chdioxine derivatives using specific chiral phosphine (B1218219) ligands can produce products with greater than 99% ee. nih.gov TADDOL derivatives are also widely applied in catalytic hydrogenation reactions, where they form active complexes with metals like rhodium and iridium. researchgate.netnih.gov

Enantioselective Allylation : The TADDOL framework is highly effective in Lewis acid-mediated enantioselective reactions. ethz.ch Titanium-TADDOLate complexes, for instance, catalyze the nucleophilic addition of reagents like diethylzinc (B1219324) to aldehydes. orgsyn.org While not limited to allylation, this demonstrates their utility in controlling the stereochemistry of C-C bond formation. The general principle of using chiral diols as organocatalysts for the enantioselective allylboration of ketones has also been established, where the diol transiently exchanges with the boronate ester to create a chiral reagent. nih.gov

| Reaction | Ligand Type | Catalyst Example | Substrate Type | Enantioselectivity (ee) |

| Hydrogenation | Chiral Bis-NHC | [Rh(bis-NHC)(COD)]BF₄ researchgate.net | Prochiral Alkenes | Up to 95% researchgate.net |

| Hydrogenation | Chiral Phosphine | ZhaoPhos-Rh Complex nih.gov | Benzo[b] researchgate.netethz.chdioxine | >99% nih.gov |

| Allylation | TADDOL | Ti-TADDOLate orgsyn.org | Aldehydes (with Et₂Zn) | Not specified |

Dioxolane Derivatives in Materials Science

The structural features of the dioxolane ring are not only beneficial in synthesis but also in the creation of advanced materials. TADDOLs, in particular, have found unique applications beyond catalysis. They are known to be highly effective chiral doping agents for inducing phase transformations in liquid crystals. researchgate.netnih.gov When added in small amounts to an achiral nematic liquid crystal phase, TADDOLs can induce a chiral (cholesteric) phase. nih.gov

Integration into Polymer Chemistry (e.g., as comonomers for polyacetals)

The integration of 1,3-dioxolane derivatives into polymer chemistry, particularly as comonomers in the synthesis of polyacetals, is a field of significant interest. Polyacetals are valued for their desirable properties, including high stiffness, low friction, and excellent dimensional stability. The primary mechanism for the polymerization of 1,3-dioxolane and its substituted analogues is cationic ring-opening polymerization (CROP).

In this process, a cationic initiator attacks one of the oxygen atoms in the 1,3-dioxolane ring, leading to the cleavage of an acetal bond and the formation of a propagating oxonium ion. This active chain end then reacts with subsequent monomer units, resulting in the growth of a polyacetal chain. The general structure of the repeating unit formed from the polymerization of a 2-substituted-4-substituted-1,3-dioxolane is shown below:

-[O-CH(R')-CH(R'')-O-CH(R)]n-

For this compound, R would be a hexyl group and R' would be a methyl group, while R'' would be a hydrogen atom. The incorporation of such substituted dioxolanes as comonomers can modify the properties of the resulting polyacetal. The hexyl group, being a relatively long alkyl chain, would be expected to increase the flexibility and decrease the crystallinity of the polymer, potentially leading to materials with lower melting points and enhanced solubility in organic solvents. The methyl group at the 4-position would also contribute to this effect.

However, research has indicated that the substitution pattern on the dioxolane ring significantly influences its polymerizability. Studies on the polymerization of various 1,3-dioxolanes have shown that substituents at the C2 position can sterically hinder the approach of the monomer to the propagating chain end, thereby reducing the rate of polymerization. In some cases, 1,3-dioxolanes with a substituent at the C2-position could not be polymerized with certain initiators. Conversely, substituents at the C4-position have been observed to only allow for the formation of viscous, low molecular weight materials. Given that this compound possesses substituents at both the C2 and C4 positions, it is anticipated that its homopolymerization would be challenging. However, its use as a comonomer in smaller proportions with a more reactive monomer like unsubstituted 1,3-dioxolane could be a viable strategy to introduce specific functionalities and tailor the properties of the final polyacetal.

Table 1: Influence of Substitution on the Cationic Polymerization of 1,3-Dioxolane Derivatives

| Monomer | Substituent Position | Polymerizability | Resulting Polymer |

| 1,3-Dioxolane | Unsubstituted | High | Crystalline solid |

| 2-Methyl-1,3-dioxolane | C2 | Low/Difficult | - |

| 4-Methyl-1,3-dioxolane | C4 | Low | Viscous material |

| This compound | C2 and C4 | Expected to be very low | Likely low molecular weight oligomers |

Dioxolanes as Chiral Dopants in Liquid Crystal Compositions

The use of chiral molecules to induce helical structures in nematic liquid crystals is a cornerstone of liquid crystal display (LCD) technology. When a chiral dopant is added to an achiral nematic liquid crystal phase, it can induce a macroscopic helical twist, resulting in a cholesteric (or chiral nematic) liquid crystal phase. The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). A high HTP is desirable as it means that a smaller amount of the dopant is required to achieve a desired helical pitch.

1,3-Dioxolane derivatives that possess chiral centers are a class of compounds that have been investigated as potential chiral dopants. The compound this compound possesses two stereocenters, at the C2 and C4 positions of the dioxolane ring. The synthesis of this molecule from chiral precursors would result in specific stereoisomers, each of which would be a chiral molecule capable of acting as a dopant.

The effectiveness of a chiral dopant is influenced by several factors, including its molecular shape and the nature of its chiral structure. Generally, molecules with a more elongated, rod-like shape tend to be more efficient at inducing a helical twist in a nematic host. The structure of this compound, with its flexible hexyl chain, may not be as rigid or rod-like as some of the highly effective, often aromatic, chiral dopants. However, the specific stereochemistry of the molecule and its interactions with the liquid crystal host molecules would ultimately determine its HTP.